8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine
Description
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWFNZHMJMACOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585689 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133118-82-8 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133118-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Brominated Phenolic Precursors
The most widely reported method involves cyclization of brominated phenolic intermediates. A representative approach begins with 2-bromo-4-hydroxybenzaldehyde as the starting material. Treatment with malonic acid in acetic anhydride under reflux (120°C, 8–12 hours) generates the benzopyranone core via Knoevenagel condensation . Subsequent reduction of the ketone moiety using sodium borohydride (NaBH₄) in methanol yields 3,4-dihydro-2H-1-benzopyran-3-ol, which undergoes bromination at the 8-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) under radical initiation (AIBN, 70°C) .
Key Data:
Reductive Amination of 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-one
Reductive amination offers a direct route to introduce the amine group. 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-one is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5, acetic acid). This method avoids the need for protecting groups, as the ketone is selectively reduced to the amine .
Optimization Insights:
-
Solvent Impact: Ethanol affords higher yields (78%) compared to THF (62%) due to improved solubility of intermediates .
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Catalyst Screening: Titanium tetraisopropoxide (Ti(OiPr)₄) enhances reaction rate but complicates purification .
Resolution of Racemic Mixtures via Chiral Auxiliaries
For enantiomerically pure samples, chiral oxazaborolidine catalysts are employed during the reduction of 8-bromo-3-keto intermediates. Using CBS (Corey–Bakshi–Shibata) reduction , the (R)- and (S)-enantiomers are obtained with enantiomeric excess (ee) >98% .
Critical Parameters:
-
Catalyst Loading: 10 mol% achieves optimal ee without side reactions
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Temperature Sensitivity: Reactions conducted at −20°C prevent racemization
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Cyclization | 2-Bromo-4-hydroxybenzaldehyde | Malonic acid, NBS | 68–72 | 95 | Industrial |
| Reductive Amination | 8-Bromo-3-keto derivative | NaBH₃CN, NH₄OAc | 78 | 98 | Laboratory |
| Palladium Coupling | Benzopyran-3-amine | Pd(dppf)Cl₂, CuBr₂ | 85 | 97 | Pilot-scale |
| Chiral Resolution | Racemic 3-amine | CBS catalyst | 65 | 99.5 | Specialty |
Purification and Characterization Protocols
Purification:
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted brominating agents .
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Recrystallization: Ethanol/water mixtures (7:3) yield crystals with >99% purity .
Characterization:
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted benzopyran derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex organic molecules.
- Study of Reaction Mechanisms: Employed in understanding reaction kinetics and mechanisms due to its unique structural features.
Biology
- Antimicrobial Properties: Research indicates potential effectiveness against various microbial strains.
- Anticancer Activity: Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, suggesting its role as a lead compound in anticancer drug development.
Medicine
- Therapeutic Potential: Investigated for its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways.
- Mechanism of Action: The bromine atom may enhance binding affinity through halogen bonding, modulating enzyme or receptor activity.
Industry
- Development of New Materials: Utilized in creating specialty chemicals with tailored properties for various applications.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of several benzopyran derivatives, including 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine. The compound demonstrated an IC₅₀ value ranging from 7.84 µM to 16.2 µM against multiple cancer cell lines (PC-3, MDA-MB-231). This indicates strong potential for further development as an anticancer agent .
Case Study 2: Mechanistic Studies
Research into the mechanism of action revealed that the compound interacts with HIF-1 signaling pathways, which are crucial in cancer progression. Compounds derived from this benzopyran scaffold were screened for their ability to inhibit HIF-1α activity, showing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in halogen bonding, enhancing its binding affinity to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
8-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine
- Substituent : Chlorine (Cl) replaces bromine (Br) at position 7.
- Impact : The smaller atomic radius and lower electronegativity of Cl reduce steric hindrance and electron-withdrawing effects compared to Br. This may alter binding affinity in biological targets, though specific data are unavailable .
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride
- Substituents : Fluorine (F) at positions 6 and 8; hydrochloride salt.
- Impact: Fluorine’s high electronegativity enhances metabolic stability and bioavailability. The difluoro substitution likely increases lipophilicity compared to the bromo analogue, while the hydrochloride salt improves solubility in aqueous media. No safety or activity data are reported .
Stereochemical and Functional Group Variations
(4S)-8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride
- Structure : Stereochemical inversion at position 4 (S-configuration) and a hydrochloride salt.
- Impact : The stereochemistry influences chiral recognition in enzyme interactions. The hydrochloride salt enhances crystallinity and stability, critical for pharmaceutical formulation. Molecular weight: 264.55 g/mol .
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Substituents : Ethyl group on the amine, fluorine at position 6, methyl at position 8.
- The methyl group at position 8 introduces steric effects distinct from bromine. Molecular weight: 209.26 g/mol .
Heterocyclic Analogues
6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine
N-[4-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]butyl]-3,4-dihydro-5-methoxy-2H-1-benzopyran-3-amine
- Structure : Extended alkyl-ether linkage with a benzothiopyran moiety.
- Impact : The bulky substituent may reduce membrane permeability but enhance selectivity for hydrophobic binding pockets. Molecular weight: 399.55 g/mol .
Comparative Data Table
Research Findings and Implications
Biological Activity
8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine is a compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₀BrN₁O
- Molecular Weight : 228.09 g/mol
- CAS Number : 133118-82-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of a bromine atom enhances the compound's binding affinity through halogen bonding, which can modulate enzyme or receptor activity, leading to various biological effects .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, compounds structurally related to it have shown minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Escherichia coli | 16.1 |
| Klebsiella pneumoniae | 16.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells. The cytotoxic effects were assessed using the SRB assay, revealing that the compound's structural features significantly influence its efficacy against cancer cells .
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers synthesized several derivatives of benzopyran compounds and tested their antimicrobial properties. Among these, this compound exhibited superior activity against S. aureus and E. coli when compared to standard antibiotics like ciprofloxacin .
- Anticancer Screening : In another study focusing on the anticancer properties of benzopyran derivatives, this compound was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the common synthetic routes for 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves bromination of a dihydrobenzopyran precursor or coupling reactions with brominated intermediates. For example, Hofmann degradation (amide → amine conversion) can be adapted for amine functionalization 18. Key parameters include temperature (e.g., 60–80°C for bromination), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometry (e.g., 1.2 equivalents of brominating agents to minimize side products). Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires monitoring via TLC or HPLC .
8.4 胺的制法10:42
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.5–2.5 ppm, broad). C NMR confirms the bromine-substituted carbon (δ 110–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 256.05 for CHBrNO).
- IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C-Br vibration) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods and PPE (nitrile gloves, face shields) to avoid inhalation or skin contact. Toxicity data from analogs (e.g., 4-Amino-3-bromopyridine) suggest acute oral toxicity (LD > 300 mg/kg) and potential eye damage. Emergency measures include rinsing exposed areas with water for 15 minutes and consulting a physician .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound?
- Methodology : Employ a 2 factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example:
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Density Functional Theory (DFT) calculates transition-state energies for bromine displacement. For example, Fukui indices identify electrophilic regions (C-8 bromine site). Quantum chemical software (e.g., Gaussian) models reaction pathways, predicting activation barriers (~25 kcal/mol for SNAr mechanisms). Experimental validation via kinetic studies (e.g., monitoring by F NMR if fluorinated analogs are used) .
Q. How does structural modification (e.g., halogen substitution) impact biological activity in benzopyran-3-amine derivatives?
- Methodology : Synthesize analogs (e.g., 8-Fluoro or 8-Chloro derivatives) and assay against target receptors (e.g., sigma-1 or serotonin transporters). For example:
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology : Batch vs. flow chemistry comparisons:
- Batch : Higher impurity profiles (e.g., di-brominated byproducts at >5% scale).
- Flow : Improved heat transfer reduces decomposition (purity >98% at 100 g scale).
Process Analytical Technology (PAT) tools like inline FTIR monitor intermediate stability. Membrane separation (e.g., nanofiltration) isolates the product efficiently .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported reaction yields for similar brominated benzopyrans?
- Methodology : Cross-reference experimental protocols. For instance, yields vary due to:
- Oxygen sensitivity : Amine oxidation in non-inert atmospheres (e.g., 40% yield vs. 70% under N).
- Catalyst source : Pd(OAc) vs. Pd/C may alter coupling efficiency by 20%.
Reproduce conditions from literature (e.g., inert atmosphere, anhydrous solvents) and validate via controlled experiments .
Q. Why do computational models sometimes fail to predict the regioselectivity of bromination in this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
